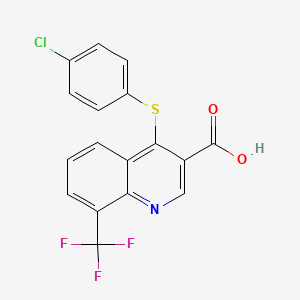

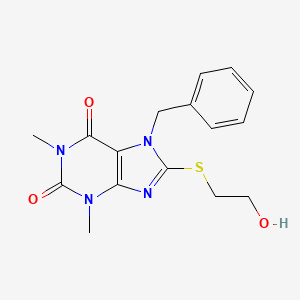

4-(4-chlorophenyl)sulfanyl-8-(trifluoromethyl)quinoline-3-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinoline compounds has been extensively studied. For instance, the structure-activity studies have been expanded by branching at the alpha position of the C-2 benzyl side chain and through modification of substituents on the carboxylic A-ring of the quinoline . This resulted in the discovery of PSI-421 with marked improvement in aqueous solubility and pharmacokinetic properties .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring fused with a pyridine moiety, which is a characteristic of quinoline compounds . The planarity of the molecule, besides other factors, decides the efficiency of an inhibitor .Chemical Reactions Analysis

The compound has been found to be a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium . The adsorption of the compound over the metal surface obeys the Langmuir adsorption isotherm .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely influenced by its molecular structure. The adsorption of the compound depends mainly on physicochemical properties of the molecule such as functional groups, steric factor, molecular size, molecular weight, molecular structure, aromaticity, electron density at the donor atoms, p-orbital character of donating electrons and electronic structure of the molecule .Scientific Research Applications

Synthesis and Derivative Formation

Synthesis of Heterocyclic Derivatives : Ethyl 3-amino-4-(p-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate, a related compound, was synthesized and further processed to create various derivatives including pyrimidine, oxazinone, and s-triazolo compounds. These derivatives show the versatility of quinoline derivatives in synthesizing a range of heterocyclic compounds (Awad, Abdel-rahman, & Bakhite, 1991).

Formation of Quinoxalines and Quinolines : Research demonstrated the synthesis of a broad range of 2-substituted 3-(trifluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one, showcasing the structural flexibility and potential applications of quinoline and quinoxaline derivatives in chemical synthesis (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).

Development of Antileukotrienic Agents : The synthesis of 3-(4-{[4-(quinolin-2-ylmethoxy)phenyl]sulfanyl}phenyl) prop-2-enoic acid and related compounds was explored for their potential as antileukotrienic drugs, highlighting the medicinal chemistry applications of quinoline derivatives (Jampílek et al., 2004).

Crystallography and Molecular Analysis

Crystal Structure Analysis : N-(4-acetylphenyl)quinoline-3-carboxamide, a compound structurally related to the queried chemical, underwent extensive structural analysis, including single crystal X-ray diffraction, emphasizing the importance of crystallography in understanding the properties of quinoline derivatives (Polo-Cuadrado et al., 2021).

Metalation and Functionalization Studies : Research on the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines, including 4-(trifluoromethyl)quinoline, provided insight into the reactivity and chemical modification potential of quinoline derivatives (Schlosser & Marull, 2003).

Application in Metal Ion Extraction

- Chelating Ion Exchangers : Quinoline-2-carboxylic acids with different substituents were used to create styrene-divinylbenzene polymers for metal ion extraction, demonstrating the application of quinoline derivatives in environmental chemistry and material science (Moberg, Weber, Högberg, Muhammed, & Nilsson, 1990).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, quinoline compounds are generally known for their diverse biological activities. For instance, PSI-421, a quinoline compound, has shown oral efficacy in animal models of arterial and venous injury .

properties

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-8-(trifluoromethyl)quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClF3NO2S/c18-9-4-6-10(7-5-9)25-15-11-2-1-3-13(17(19,20)21)14(11)22-8-12(15)16(23)24/h1-8H,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFDFAAWLNXXEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C(=O)O)SC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

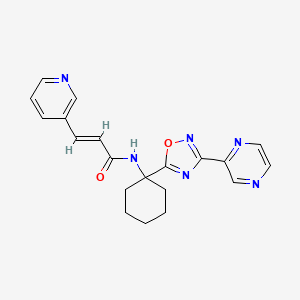

![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2404645.png)

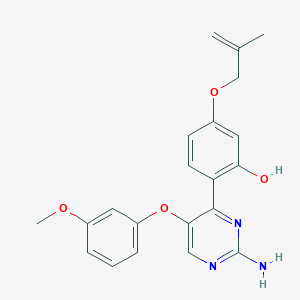

![5-{3-[4-(tert-butyl)phenoxy]phenyl}-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2404649.png)

![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B2404655.png)

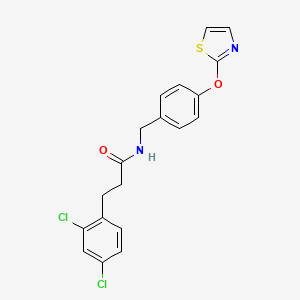

![N-phenyl-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide](/img/structure/B2404656.png)

![2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2404661.png)